molecular formula C24H18FN5O2 B10939114 N-(1-benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10939114
M. Wt: 427.4 g/mol
InChI Key: MDZRDCHEGRVXHK-UHFFFAOYSA-N
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Description

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, a fluorophenyl group, and an isoxazolo-pyridine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Isoxazolo-Pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-cyano-3-(4-fluorophenyl)acrylate, with hydroxylamine to form the isoxazole ring, followed by further cyclization to form the pyridine ring.

    Coupling Reaction: The final step involves coupling the benzylated pyrazole with the isoxazolo-pyridine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 4-(1H-Pyrazol-1-ylmethyl)benzoic acid
  • 4-Bromo-1H-pyrazole

Uniqueness

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its combination of a benzyl group, a fluorophenyl group, and an isoxazolo-pyridine core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple fields.

Properties

Molecular Formula

C24H18FN5O2

Molecular Weight

427.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H18FN5O2/c1-15-11-20(21-22(29-32-24(21)27-15)17-7-9-18(25)10-8-17)23(31)28-19-12-26-30(14-19)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,28,31)

InChI Key

MDZRDCHEGRVXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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